
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
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Description
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.14059304 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.5 g/mol
- CAS Number : 955534-31-3
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, while the tetrahydroisoquinoline moiety may contribute to neuroprotective effects.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial synthesis pathways.
- Neuroprotective Effects : Similar compounds have shown the ability to reduce neuronal injury in models of ischemia by modulating apoptotic pathways and enhancing neurotrophic factor signaling.
Antibacterial Activity
Studies have indicated that sulfonamides possess significant antibacterial activity. The specific activity of this compound against various bacterial strains needs further exploration but is hypothesized based on the class effects of sulfonamides.
Neuroprotective Activity
Research on related compounds suggests that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance:
- Case Study 1 : A study on a tetrahydroisoquinoline derivative demonstrated reduced infarct volume and improved neurological outcomes in rat models of ischemic stroke when administered post-injury .
- Case Study 2 : Another investigation showed that compounds with similar structures could inhibit apoptosis in neuronal cells subjected to oxidative stress .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C21H24N2O5S |
Molecular Weight | 416.5 g/mol |
CAS Number | 955534-31-3 |
Antibacterial Activity | Expected (needs validation) |
Neuroprotective Effects | Positive (based on analogs) |
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-8-7-18(12-20(19)28-2)29(25,26)22-17-6-5-14-9-10-23(13-16(14)11-17)21(24)15-3-4-15/h5-8,11-12,15,22H,3-4,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNMCXQMKUXNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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